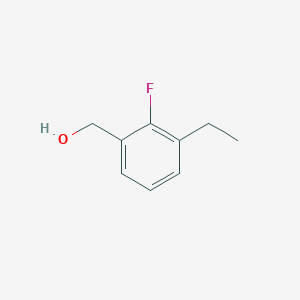
(3-Ethyl-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the third position and a fluorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (3-Ethyl-2-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethyl-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: (3-Ethyl-2-fluorophenyl)acetone or (3-Ethyl-2-fluorobenzaldehyde).
Reduction: (3-Ethyl-2-fluorophenyl)ethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Ethyl-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Ethyl-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(3-Ethylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(2-Fluorophenyl)methanol: Lacks the ethyl group, which can affect its reactivity and applications.
(3-Ethyl-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the fourth position, leading to different steric and electronic effects.
Uniqueness
(3-Ethyl-2-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(3-ethyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-5,11H,2,6H2,1H3 |
Clave InChI |
CGXWEXWKPRCLHM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



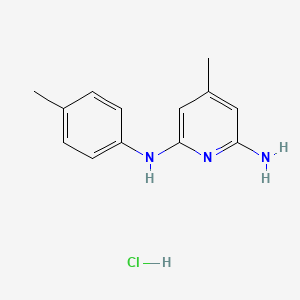
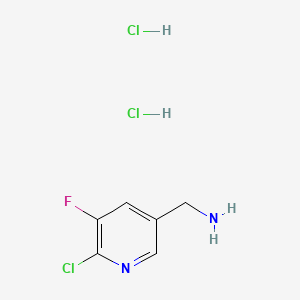
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
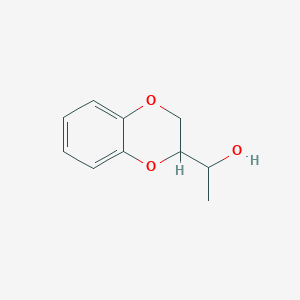
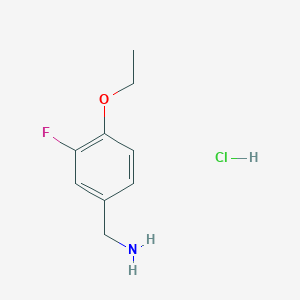
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
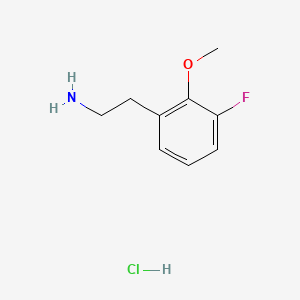
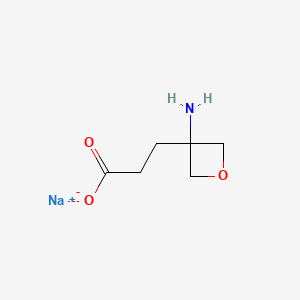
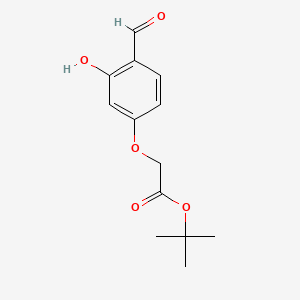
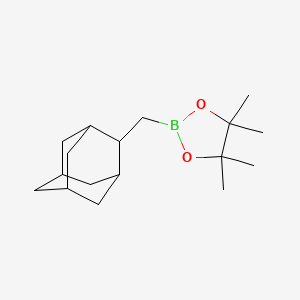
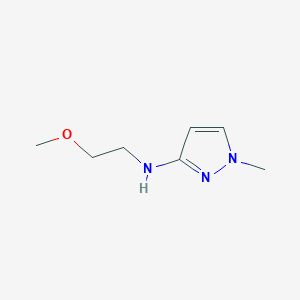
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
